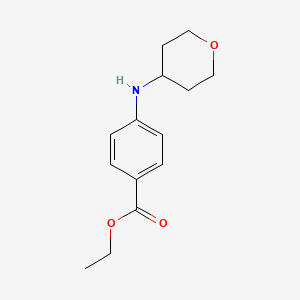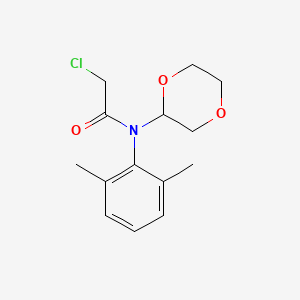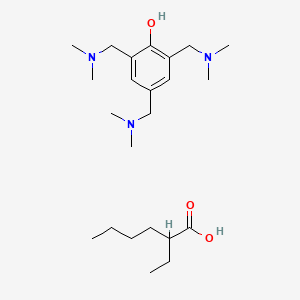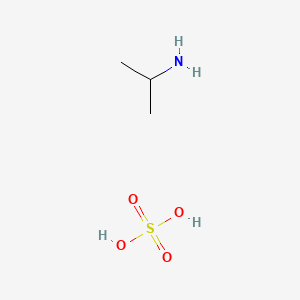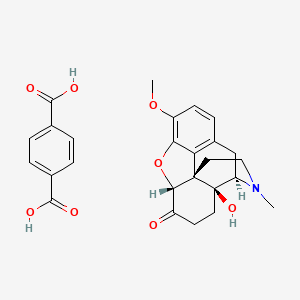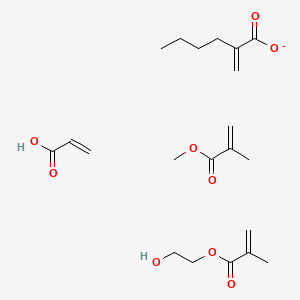![molecular formula C10H18INO B13757726 9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide](/img/structure/B13757726.png)
9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide is a chemical compound with the molecular formula C9H17IN2O. It is known for its unique bicyclic structure, which includes a quaternary ammonium group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide typically involves the reaction of a bicyclic ketone with a methylating agent and an iodide source. One common method includes the following steps:
Starting Material: A bicyclic ketone such as 9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one.
Methylation: The ketone is reacted with a methylating agent like methyl iodide under basic conditions to form the quaternary ammonium iodide.
Purification: The product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and catalysis.
Biology: The compound is used in studies involving ion channels and neurotransmitter receptors due to its quaternary ammonium group.
Medicine: Research into its potential therapeutic applications, including as an antimicrobial or antineoplastic agent, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide exerts its effects involves its interaction with molecular targets such as ion channels and receptors. The quaternary ammonium group can bind to specific sites, modulating the activity of these targets and influencing various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,9-Dimethyl-3-oxa-9-azoniabicyclo[3.3.1]nonane iodide
- 11,11-Dimethyl-4-oxo-3-aza-11-azoniabicyclo[4.4.1]undecane iodide
- 10,10-Dimethyl-4-oxo-8-oxa-3-aza-10-azoniabicyclo[4.3.1]decane iodide
Uniqueness
9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide is unique due to its specific bicyclic structure and the presence of a quaternary ammonium group. This combination of features gives it distinct chemical and biological properties, making it valuable in various research applications.
Propriétés
Formule moléculaire |
C10H18INO |
|---|---|
Poids moléculaire |
295.16 g/mol |
Nom IUPAC |
9,9-dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide |
InChI |
InChI=1S/C10H18NO.HI/c1-11(2)8-3-4-9(11)7-10(12)6-5-8;/h8-9H,3-7H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
YUAYBULMKMQERP-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(C2CCC1CC(=O)CC2)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


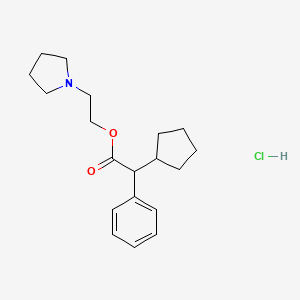
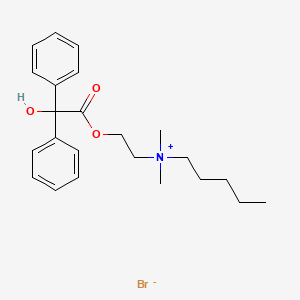

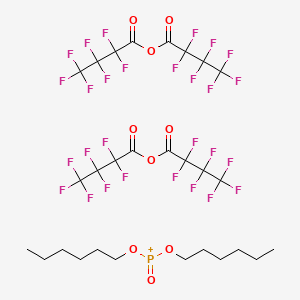
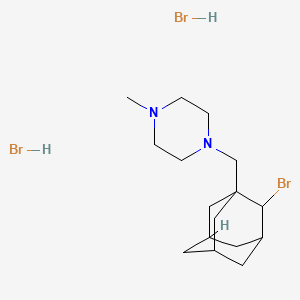
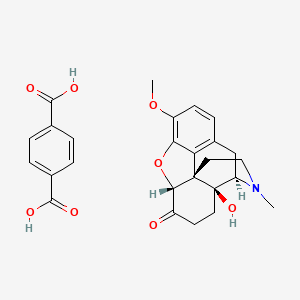
![Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13757697.png)
